1,1,2-Tribromo-1-fluoroethane
Overview
Description
1,1,2-Tribromo-1-fluoroethane is a compound used for pharmaceutical testing . It is a brominated volatile organic compound (VOC) found in polluted groundwater . It is a colorless liquid with a smell similar to chloroform .
Molecular Structure Analysis
The molecular formula of this compound is C2H2Br3F . It has a total of 7 bonds, including 5 non-H bonds .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.748 Da . It is insoluble in water at room temperature but soluble in organic solvents .
Scientific Research Applications
Photoredox Catalysis in Synthetic Chemistry
Research highlights the significance of halogenated ethanes in photoredox catalysis, a field that has seen considerable interest for its potential in facilitating radical reactions through visible-light-induced processes. This approach is especially relevant for the fluoromethylation of carbon-carbon multiple bonds, an area of high interest due to the pharmaceutical and agrochemical applications of fluorinated compounds (Koike & Akita, 2016).
Spectroscopy and Conformational Analysis
Halogenated ethanes, including compounds similar to 1,1,2-Tribromo-1-fluoroethane, have been studied using nuclear magnetic resonance spectroscopy to determine conformational equilibria and rates of conformational interconversion. This research provides valuable insights into the molecular structure and behavior of halogenated ethanes, which could inform their use in materials science and molecular engineering (Weigert et al., 1970).
Electrophilic Fluorination Reagents
The development of electrophilic fluorination reagents is crucial for introducing fluorine atoms into organic molecules, a step of significant importance in the synthesis of fluorinated pharmaceuticals and agrochemicals. Studies on shelf-stable electrophilic reagents for trifluoromethylthiolation demonstrate the ongoing research in this area, which could potentially apply to compounds like this compound for specific synthetic applications (Shao et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
1,1,2-Tribromo-1-fluoroethane is primarily used as an intermediate in organic synthesis . It is also used as a raw material for pesticides and chemical products, such as insecticides, biocides, and preservatives . The primary targets of this compound are therefore the organisms or cells that these products are designed to affect.
Mode of Action
As a raw material for pesticides and other chemical products, its mode of action would depend on the specific product it is used to produce .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of other compounds .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it undergoes .
Result of Action
The molecular and cellular effects of this compound would depend on the specific reactions it is involved in and the products it is used to produce. As an intermediate in organic synthesis, it contributes to the formation of a wide range of other compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it should be stored away from fire sources and oxidizing agents to prevent decomposition and the production of toxic gases . Proper ventilation is also necessary when handling this compound to avoid skin contact and inhalation .
Properties
IUPAC Name |
1,1,2-tribromo-1-fluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br3F/c3-1-2(4,5)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLBSMTZHIANX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602914 | |
Record name | 1,1,2-Tribromo-1-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420-88-2 | |
Record name | 1,1,2-Tribromo-1-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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